molecular formula C11H9N5O2 B15059740 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B15059740
M. Wt: 243.22 g/mol
InChI Key: FNHRENWDXOZEMO-UHFFFAOYSA-N
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Description

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a pyridine ring, an oxadiazole ring, and a dihydropyridazinone moiety, which together contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.

    Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Cyclization to Form Dihydropyridazinone: The final step involves cyclization of the intermediate to form the dihydropyridazinone ring, which can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a pyridine ring, an oxadiazole ring, and a dihydropyridazinone moiety

Properties

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C11H9N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-2,5-6H,3-4H2,(H,15,17)

InChI Key

FNHRENWDXOZEMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NN=C1C2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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